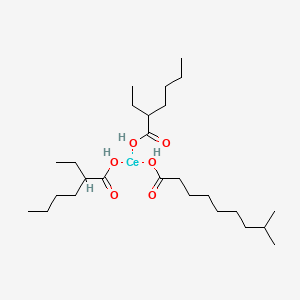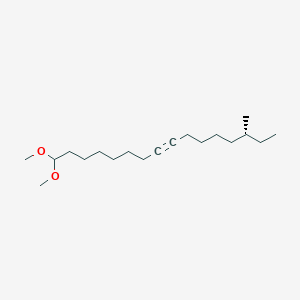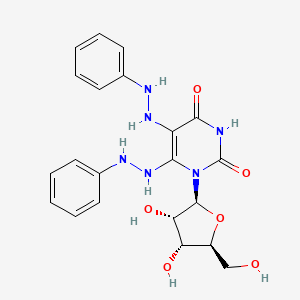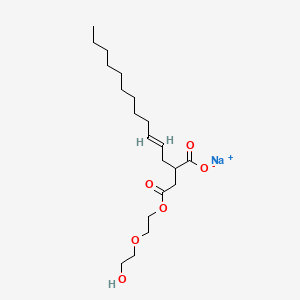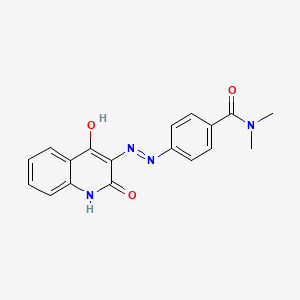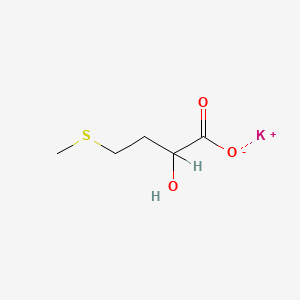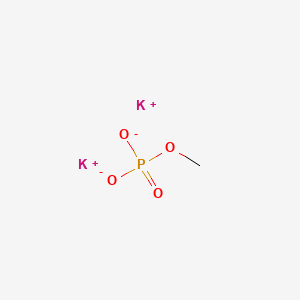
Phosphoric acid, methyl ester, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, methyl ester, potassium salt is an organic compound that belongs to the class of phosphoric acid esters. It is a potassium salt of methyl phosphate, which is formed by the esterification of phosphoric acid with methanol. This compound is significant in various chemical and biological processes due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphoric acid, methyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting methyl phosphate is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phosphoric acid and methanol are mixed and heated. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization or other separation techniques.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, yielding phosphoric acid and methanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, the compound can be oxidized under specific conditions to form higher oxidation state phosphorus compounds.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: Phosphoric acid and methanol.
Substitution: Various substituted phosphates depending on the nucleophile used.
Oxidation: Higher oxidation state phosphorus compounds.
Aplicaciones Científicas De Investigación
Phosphoric acid, methyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Plays a role in biochemical studies involving phosphate metabolism and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, methyl ester, potassium salt involves its ability to donate and accept phosphate groups. This property makes it a crucial intermediate in various biochemical pathways, including energy transfer and signal transduction. The compound interacts with enzymes and other proteins, facilitating the transfer of phosphate groups to specific molecular targets, thereby modulating their activity and function.
Comparación Con Compuestos Similares
- Phosphoric acid, ethyl ester, potassium salt
- Phosphoric acid, butyl ester, potassium salt
- Phosphoric acid, phenyl ester, potassium salt
Comparison: Phosphoric acid, methyl ester, potassium salt is unique due to its smaller alkyl group (methyl), which imparts different solubility and reactivity characteristics compared to its ethyl, butyl, and phenyl counterparts. The methyl ester is more soluble in water and has a higher reactivity in nucleophilic substitution reactions, making it more versatile in various chemical and biological applications.
Propiedades
Número CAS |
90605-10-0 |
|---|---|
Fórmula molecular |
CH3K2O4P |
Peso molecular |
188.20 g/mol |
Nombre IUPAC |
dipotassium;methyl phosphate |
InChI |
InChI=1S/CH5O4P.2K/c1-5-6(2,3)4;;/h1H3,(H2,2,3,4);;/q;2*+1/p-2 |
Clave InChI |
YIOCCOWHPFYHIL-UHFFFAOYSA-L |
SMILES canónico |
COP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


